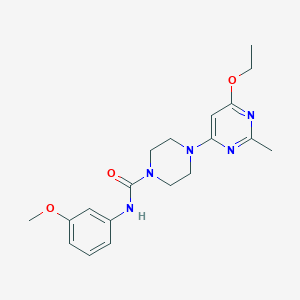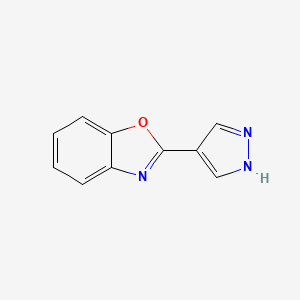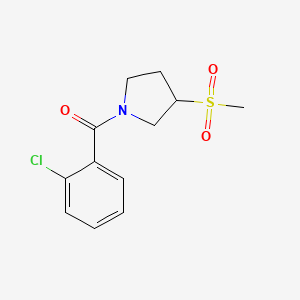
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, also known as BTMP, is a small molecule that has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BTMP is a derivative of pyridinamine, which is an organic compound with a five-membered ring containing nitrogen and carbon atoms. The addition of the bromine and trifluoromethyl groups to the pyridinamine ring structure gives BTMP unique chemical properties that make it a useful tool for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is not well understood. However, it is believed that the bromine and trifluoromethyl groups on the pyridinamine ring structure of this compound interact with target molecules in the body to produce a desired pharmacological effect. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been found to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in laboratory experiments is its low toxicity. This makes it a safe and effective tool for researchers in the field of medicinal chemistry. Additionally, this compound is relatively easy to synthesize and can be isolated by simple crystallization. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict its effects on target molecules in the body.
Direcciones Futuras
The potential applications of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in scientific research are numerous. In the future, this compound could be used to develop new drugs for the treatment of various diseases and disorders. Additionally, this compound could be used to develop new imaging agents for medical imaging. This compound could also be used to develop new diagnostic agents for disease diagnosis. Finally, this compound could be used to develop new materials for use in medical devices and implants.
Métodos De Síntesis
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzonitrile with trifluoromethylamine in the presence of an acid catalyst. The reaction of these two compounds produces this compound. The reaction is typically carried out at room temperature and the product can be isolated by simple crystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. This compound has been found to be a useful tool for researchers in the field of medicinal chemistry due to its unique chemical properties. This compound has been used in a variety of medicinal chemistry applications, including drug discovery, drug design, and drug development.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBTUSDMPCMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2621253.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)



![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
